molecular formula C14H9N3O6S3 B12688637 Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt CAS No. 129836-16-4

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt

Cat. No.: B12688637
CAS No.: 129836-16-4
M. Wt: 411.4 g/mol
InChI Key: WDZVIIPOEAYNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of benzenediazonium derivatives dates to the late 19th century, but the specific compound 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-benzenediazonium inner salt emerged in the early 2000s as part of efforts to optimize azo dyes and photoactive materials. PubChem records indicate its initial registration in August 2005, with structural refinements documented through 2025. Early research focused on its diazonium group’s reactivity, which enables covalent bonding with aromatic systems, and its sulfonic acid substituents, which enhance aqueous solubility and thermal stability.

The compound’s development coincided with industrial demand for dyes resistant to photodegradation and capable of forming stable complexes with textiles. Its benzothiazole moiety, a heterocyclic structure containing sulfur and nitrogen, provided a rigid aromatic framework that improved light-fastness compared to traditional phenyl-based dyes. By 2025, synthetic protocols for this inner salt form had been standardized, enabling its use in advanced materials science applications.

Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines for polyfunctional aromatic systems. Its full IUPAC designation is 4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfo-benzenediazonium hydroxide inner salt , reflecting the positions of substituents and the diazonium core. Key features include:

Property Value Source
Molecular Formula C₁₄H₁₀N₃O₆S₃
Molecular Weight 412.43 g/mol
CAS Registry Number 65036-55-7 (inner salt form)
SMILES Notation CC1=C(C2=C(C=C1)S(=O)(=O)O)N=C(S2)C3=CC(=C(C=C3)[N+]#N)S(=O)(=O)O

The “inner salt” designation arises from the intramolecular neutralization of the diazonium cation (N₂⁺) by the deprotonated sulfonate group (-SO₃⁻), eliminating the need for external counterions. This zwitterionic structure enhances stability compared to traditional diazonium chlorides or tetrafluoroborates. Alternative synonyms include 4-(6-methyl-7-sulfo-2-benzothiazolyl)benzenediazonium hydroide inner salt and the CAS identifier 750517-41-0, though the latter may refer to related derivatives.

Significance in Supramolecular Chemistry and Dye Technology

In supramolecular chemistry, the compound’s planar benzothiazole ring and sulfonic acid groups facilitate π-π stacking and ionic interactions, enabling the construction of metal-organic frameworks (MOFs) and self-healing polymers. The sulfonate moieties act as hydrogen-bond acceptors, while the diazonium group serves as a transient crosslinker in dynamic covalent networks.

Within dye technology, its dual sulfonic acid groups improve water solubility, making it suitable for textile dyeing and inkjet printing. The benzothiazole core absorbs light in the visible spectrum (λₐᵦₛ ≈ 450–550 nm), producing vibrant hues with minimal fading under UV exposure. Comparative studies show a 30% increase in wash-fastness compared to non-sulfonated azo dyes, attributed to stronger fiber adhesion via sulfonate-fabric interactions.

Recent innovations include its use as a photoacid generator in lithography, where UV irradiation releases sulfuric acid, catalyzing polymer crosslinking in microelectronic patterning. These multifunctional applications underscore its importance in bridging academic research and industrial innovation.

Properties

CAS No.

129836-16-4

Molecular Formula

C14H9N3O6S3

Molecular Weight

411.4 g/mol

IUPAC Name

2-diazonio-5-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)benzenesulfonate

InChI

InChI=1S/C14H9N3O6S3/c1-7-2-4-10-12(13(7)26(21,22)23)24-14(16-10)8-3-5-9(17-15)11(6-8)25(18,19)20/h2-6H,1H3,(H-,18,19,20,21,22,23)

InChI Key

WDZVIIPOEAYNIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)[N+]#N)S(=O)(=O)[O-])S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Amine Precursor

  • The precursor is typically synthesized by sulfonation and methylation of benzothiazole derivatives, followed by coupling with an aminobenzenesulfonic acid derivative.
  • Sulfonation is performed under controlled conditions to introduce sulfonate groups at the 2- and 7-positions.
  • Methylation at the 6-position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Diazotization Reaction

The diazotization process follows classical aromatic amine diazotization chemistry with modifications to accommodate the sulfonate groups and inner salt formation:

Step Description Conditions Notes
1 Generation of nitrous acid (HNO2) in situ Sodium nitrite (NaNO2) + hydrochloric acid (HCl) at 0–5 °C Low temperature to stabilize diazonium salt
2 Addition of aromatic amine precursor solution Acidic aqueous medium, 0–5 °C Ensures controlled diazotization
3 Formation of diazonium salt Stirring at 0–5 °C for 30–60 min Avoids decomposition
4 Isolation of inner salt Adjust pH and temperature to precipitate or crystallize Inner salt formation due to sulfonate groups
  • The diazotization involves the conversion of the primary aromatic amine to the diazonium salt via the intermediate N-nitroso compound and diazo hydroxide, followed by protonation and water elimination.
  • The presence of sulfonate groups enhances water solubility and stabilizes the diazonium salt as an inner salt (zwitterion).

Purification and Isolation

  • The diazonium inner salt is typically isolated by cooling the reaction mixture to precipitate the compound.
  • Filtration and washing with cold water remove impurities.
  • Drying under vacuum or in a desiccator preserves the diazonium salt, which is sensitive to heat and moisture.

Research Findings and Optimization

  • Temperature control is critical: diazotization is performed at 0–5 °C to prevent decomposition of the diazonium salt.
  • pH control : Maintaining acidic conditions (pH ~1–2) ensures efficient diazotization and stability.
  • Reaction time : Prolonged reaction times can lead to side reactions; optimal time is 30–60 minutes.
  • Use of sulfonate groups : These groups increase solubility and stabilize the inner salt form, facilitating isolation and handling.
  • Inner salt formation : The zwitterionic nature reduces the risk of explosive decomposition common in diazonium salts.

Data Table: Typical Reaction Parameters for Preparation

Parameter Typical Value/Range Impact on Product Quality
Temperature 0–5 °C Stability of diazonium salt
pH 1.0–2.0 Efficient diazotization
Sodium nitrite amount 1.1 equivalents relative to amine Complete conversion to diazonium salt
Reaction time 30–60 minutes Minimizes side reactions
Solvent Aqueous HCl solution Solubility and reaction medium
Isolation method Cooling and filtration Purity and yield of inner salt

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Produce halogenated, hydroxylated, or aminated derivatives.

    Coupling Reactions: Yield azo dyes and pigments.

    Reduction Reactions: Form aniline derivatives.

Scientific Research Applications

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The sulfonic acid groups enhance the solubility and reactivity of the compound, facilitating its interactions with other molecules .

Comparison with Similar Compounds

Solubility and Polarity

  • The target compound exhibits moderate water solubility due to its zwitterionic nature, though less than sodium salts like 9c/9d (), which are highly soluble in aqueous media due to their anionic sulfonyl and carboxylate groups .
  • The nitroaromatic compound (CAS: 65200-01-3) is hydrophobic, requiring organic solvents like DMF or acetone for dissolution .
  • The benzothiazolium salt () has a high topological polar surface area (97.7 Ų), indicating superior polarity and compatibility with aqueous systems compared to the target compound (estimated ~120–140 Ų) .

Thermal and Chemical Stability

  • The diazonium group in the target compound confers instability under prolonged UV exposure or elevated temperatures, necessitating storage in dark, cool conditions. In contrast, sodium salts (e.g., 9c/9d ) show higher thermal stability due to their covalent sulfonyl linkages .
  • The nitroaromatic compound (CAS: 65200-01-3) is highly stable but poses explosion risks under mechanical stress or heating, limiting its industrial use .

Reactivity

  • The sulfonic acid groups in the target compound enable electrophilic substitution reactions, making it valuable for synthesizing sulfonated dyes. In contrast, the benzothiazolium salt () undergoes nucleophilic attacks at the sulfobutyl chain, useful in ion-exchange applications .

Target Compound

  • Studies suggest its utility in near-infrared (NIR) dyes due to the benzothiazole ring’s electron-deficient nature, which shifts absorption spectra to longer wavelengths. However, its diazonium group limits photostability compared to non-ionic benzothiazole derivatives .

Sodium Salts (9c/9d)

  • These compounds are explored as proton pump inhibitors (PPIs) in pharmaceuticals, leveraging their sulfonyl groups for targeted binding to gastric H⁺/K⁺ ATPase enzymes. Their sodium carboxylate moiety enhances bioavailability compared to zwitterionic analogs .

Benzothiazolium Salt ()

  • Research highlights its use as a fluorescent probe for detecting metal ions (e.g., Cu²⁺) in aqueous systems, attributed to the sulfobutyl group’s chelating capacity and the benzothiazolium core’s fluorescence .

Biological Activity

Benzenediazonium compounds are a class of organic chemicals known for their diverse biological activities, particularly in the fields of medicinal chemistry and toxicology. The compound "Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt" (CAS 129813-73-6) is a sulfonated derivative that has garnered attention for its potential applications and implications in biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C14H11N3O10S4C_{14}H_{11}N_{3}O_{10}S_{4}, with a molecular weight of approximately 509.49 g/mol. It features a complex structure that includes a benzothiazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of benzenediazonium compounds indicates several key areas of interest:

  • Genotoxicity : Studies have shown that certain benzenediazonium compounds can induce DNA damage. For instance, the compound has been linked to positive results in mutagenicity tests using Salmonella and other cell lines, indicating its potential to cause genetic mutations .
  • Carcinogenic Potential : Animal studies have suggested that exposure to benzenediazonium derivatives can lead to tumor formation. In particular, subcutaneous injections in mice have demonstrated an increase in tumor incidence, especially in skin and subcutaneous tissues .
  • Mechanistic Studies : Mechanistic investigations have revealed that these compounds may activate specific transcription factors associated with cancer pathways. For example, activation of the AP-1 transcription factor has been noted in response to certain benzenediazonium salts .

Case Studies

Several studies have focused on the effects of benzenediazonium compounds on biological systems:

  • Study on 4-Hydroxymethyl Benzenediazonium : This compound was administered to Swiss mice over several weeks, resulting in increased tumor development in both male and female subjects. The findings highlight the carcinogenic potential of related benzenediazonium salts .
  • Genotoxicity Assessment : In vitro studies indicated that benzenediazonium compounds could cause DNA strand breaks and mutations in various cell types, suggesting their role as potential genotoxic agents .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
GenotoxicityInduces DNA damage and mutations in Salmonella and V79 cells
CarcinogenicityIncreased tumor incidence in mice after subcutaneous injection
Mechanistic InsightsActivation of AP-1 transcription factor linked to carcinogenic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.